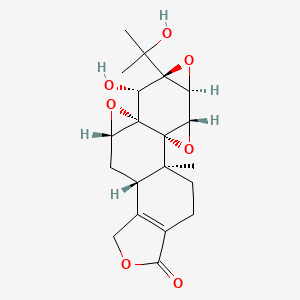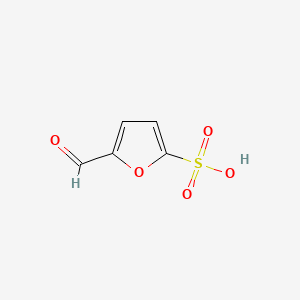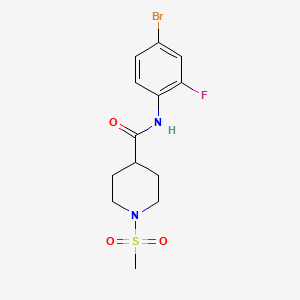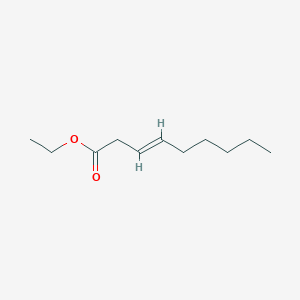
Triptolidenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triptolidenol is a tetracyclic diterpenoid that is isolated from Tripterygium wilfordii and exhibits anti-inflammatory properties. It has a role as a plant metabolite. It is an epoxide, a gamma-lactone, a secondary alcohol and a tetracyclic diterpenoid.
Scientific Research Applications
Anti-Cancer Properties
Triptolidenol (TPD), derived from Tripterygium wilfordii, demonstrates notable anti-cancer activities. A study by Jin et al. (2020) found that TPD significantly suppresses cell proliferation, migration, and induces cell cycle arrest in clear cell renal cell carcinoma (ccRCC). It also induces apoptosis through the cytochrome c/caspase cascade signaling pathway. TPD disrupts the NF-κB/COX-2 pathway by targeting ATP-binding sites of IKKβ, highlighting its potential use in treating COX-2-mediated diseases such as ccRCC.
Pharmacological Spectrum and Biosynthesis
Gao et al. (2021) in their study, "Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives" from the journal Theranostics, review the pharmacological activity of triptolide, a compound related to Triptolidenol. They discuss the inhibitory effects on solid tumors and the development of synthesis methods to meet clinical needs. This comprehensive review provides insights into the wide-ranging bioactivities of triptolide derivatives, laying the foundation for future research in this area. Full study here.
Molecular Mechanisms and Target Identification
Titov et al. (2011) identified that triptolide targets the XPB subunit of the transcription factor TFIIH. Their study, published in Nature Chemical Biology, reveals that triptolide covalently binds to human XPB, inhibiting its DNA-dependent ATPase activity. This inhibition leads to the suppression of RNA polymerase II-mediated transcription and potentially nucleotide excision repair. This finding is significant as it accounts for many of triptolide's known biological activities and suggests its use as a molecular probe for studying transcription and as an anticancer agent. Access the study here.
Immunological Effects
A study by Liu (2011) in International Immunopharmacology discusses triptolide's multiple pharmacological activities, including anti-inflammatory, immune modulation, antiproliferative, and proapoptotic activity. Triptolide has been used to treat inflammatory diseases, autoimmune diseases, organ transplantation, and even tumors. This study highlights the cellular targets of triptolide, such as MKP-1, HSP, 5-Lox, RNA polymerase, and histone methyl-transferases, providing a comprehensive overview of its immunological impact.
Anti-Inflammatory Effects
Research by Zhao et al. (2000) in the American Journal of Physiology showed triptolide's potent anti-inflammatory effects in human bronchial epithelial cells. It inhibits the expression of interleukin (IL)-6 and IL-8, indicating its potential in treating inflammatory diseases.
properties
CAS RN |
99694-86-7 |
|---|---|
Product Name |
Triptolidenol |
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-(2-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O7/c1-16(2,23)19-12(26-19)13-20(27-13)17(3)5-4-8-9(7-24-14(8)21)10(17)6-11-18(20,25-11)15(19)22/h10-13,15,22-23H,4-7H2,1-3H3/t10-,11-,12-,13-,15-,17-,18+,19-,20+/m0/s1 |
InChI Key |
APBNDXHFQWSYOS-KSYZUNFVSA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5O)(O7)C(C)(C)O)O4)COC3=O |
SMILES |
CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5O)(O7)C(C)(C)O)O4)COC3=O |
Canonical SMILES |
CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5O)(O7)C(C)(C)O)O4)COC3=O |
Other CAS RN |
99694-86-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2,5-dimethylanilino)-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B1226278.png)



![1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol](/img/structure/B1226283.png)
![2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone](/img/structure/B1226284.png)

![7-[(2,6-Dimethyl-4-morpholinyl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1226289.png)
![4-Morpholinyl-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1226293.png)
![2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B1226294.png)

![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)
![2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile](/img/structure/B1226302.png)
